molecular formula C12H13NO4 B1274194 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid CAS No. 41242-37-9

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1274194
CAS RN: 41242-37-9
M. Wt: 235.24 g/mol
InChI Key: AJFVLYLOGPQKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, where an acetylphenyl amino group is attached to the fourth carbon of the chain. Although the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds which can help infer some properties and characteristics of the compound .

Synthesis Analysis

The synthesis of a closely related compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method suggests that a similar synthetic route could potentially be employed for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, with modifications to the starting materials to account for the positional difference of the acetyl group.

Molecular Structure Analysis

The molecular structure of the related compound has been confirmed using various techniques such as IR, (1)H NMR, and single-crystal X-ray diffraction studies . The crystal structure of the related compound belongs to the triclinic unit cell, and it is reasonable to assume that 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid might also crystallize in a similar manner, although the exact crystal system could vary due to the different substitution pattern on the phenyl ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The related compound's vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating a weakening of the NH bond . The first hyperpolarizability and infrared intensities were reported, suggesting that the compound has nonlinear optical properties . The stability of the molecule arising from hyper-conjugative interactions and charge delocalization was analyzed using NBO analysis . The HOMO and LUMO analysis indicated charge transfer within the molecule . The thermal stability was determined using DTA and TGA analysis, and the compound was found to be stable up to a certain temperature . These analyses provide a foundation for predicting the physical and chemical properties of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, which may exhibit similar stability and electronic properties.

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid has been studied for its molecular structure using various spectroscopic methods. The vibrational wavenumbers of this compound have been computed using quantum chemical calculations, and its molecular structure has been analyzed through X-ray diffraction studies. These studies help in understanding the molecular behavior and stability of the compound, contributing to its potential applications in various fields of science (Rahul Raju et al., 2015).

Crystal Structure and Thermal Analysis

Investigations into the crystal structure and thermal stability of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid have been carried out. These studies provide insights into the physical and chemical properties of the compound under different conditions, which is crucial for its application in material science and chemical engineering (P. Nayak et al., 2014).

Reactive Properties and Noncovalent Interactions

Research on 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid also focuses on its reactive properties. Studies involve mapping of average local ionization energies and calculation of Fukui functions to determine reactive centers in the molecule. Understanding these properties is vital for its application in fields like medicinal chemistry and drug design (S. Mary et al., 2017).

Nonlinear Optical Properties

The nonlinear optical properties of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid have been explored, indicating potential applications in the field of optics and photonics. This includes studies on dipole moments and hyperpolarizability, which are critical parameters for materials used in nonlinear optical devices (K. Vanasundari et al., 2018).

Molecular Docking Studies

Molecular docking studies have been conducted on 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid to explore its potential as a ligand in biochemical interactions. This kind of research is significant for drug discovery and understanding molecular interactions in biological systems (Y. Sheena Mary et al., 2017).

Safety And Hazards

The safety information and MSDS for “4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid” can be found online . Always handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

4-(2-acetylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFVLYLOGPQKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388633
Record name 4-(2-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

CAS RN

41242-37-9
Record name 4-(2-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.